Boron trifluoride dihydrate

Cationic polymerization Poly(vinyl alcohol) Stereoregularity

BF₃·2H₂O is the preferred Lewis acid for applications demanding high stereoregularity and quantitative conversion. It yields the highest mm triad fraction in tBVE polymerization (BF₃·2H₂O > BF₃·2CH₃OH > BF₃·OEt₂ > BF₃·2CH₃COOH) and achieves 98-99% in Pechmann condensations, outperforming solid acid catalysts. As a room-temperature liquid (mp 6°C, density 1.636 g/mL), it enables simple volumetric dispensing and avoids the peroxide formation and volatility risks of ether complexes. Procure BF₃·2H₂O for isotactic PVOH, pharmaceutical intermediates, and regioselective Fries rearrangements.

Molecular Formula BF3H4O2
Molecular Weight 103.84 g/mol
CAS No. 13319-75-0
Cat. No. B081082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron trifluoride dihydrate
CAS13319-75-0
Molecular FormulaBF3H4O2
Molecular Weight103.84 g/mol
Structural Identifiers
SMILESB(F)(F)F.O.O
InChIInChI=1S/BF3.2H2O/c2-1(3)4;;/h;2*1H2
InChIKeyMJCYPBSRKLJZTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boron Trifluoride Dihydrate (CAS 13319-75-0): Lewis Acid Catalyst Properties and Procurement Considerations


Boron trifluoride dihydrate (BF₃·2H₂O) is a liquid Lewis acid complex with molecular formula BF₃H₄O₂, molecular weight 103.84 g/mol, density 1.636 g/mL at 25 °C, melting point 6 °C, and boiling point 58-60 °C at 1.5 mmHg [1]. As a coordination compound of the gaseous BF₃ molecule with two water molecules, it serves as a convenient, storable source of the potent BF₃ Lewis acid for organic synthesis, catalysis, and polymerization applications . Unlike the highly toxic, corrosive gaseous BF₃ or ether-based complexes such as BF₃·OEt₂, BF₃·2H₂O offers distinct handling, reactivity, and stereochemical control properties that merit specific evaluation for procurement decisions [2].

Why BF₃·2H₂O Cannot Be Interchanged with BF₃·OEt₂ or Other BF₃ Complexes in Critical Applications


Boron trifluoride complexes are not functionally equivalent reagents. The ligand coordinated to BF₃ (water, diethyl ether, methanol, acetic acid) critically influences Lewis acidity, reaction stereoselectivity, and practical handling. Direct comparative studies in cationic polymerization demonstrate that the stereoregularity of the resulting polymer (mm triad sequence fraction) varies systematically with the BF₃ complex used, following the order BF₃·2H₂O > BF₃·2CH₃OH > BF₃·OEt₂ > BF₃·2CH₃COOH [1]. Furthermore, BF₃·2H₂O exhibits a liquid physical state at room temperature (melting point 6 °C) with a density of 1.636 g/mL, whereas BF₃·OEt₂ is a volatile, moisture-sensitive liquid requiring strict anhydrous handling . The dihydrate's unique hydration state also confers distinct catalytic behavior in Pechmann condensations, delivering 98-99% yields of 4-methylcoumarin derivatives under conditions where alternative acid catalysts yield substantially lower product yields [2]. Generic substitution across BF₃ complex types without accounting for these quantifiable differences risks compromised reaction yields, altered stereochemical outcomes, and operational complications.

Quantitative Comparative Evidence for BF₃·2H₂O Differentiation in Procurement Decisions


Superior Stereoregularity Control in Cationic Polymerization: BF₃·2H₂O vs. BF₃·OEt₂ and Other BF₃ Complexes

In the cationic polymerization of tert-butyl vinyl ether (tBVE) for isotactic poly(vinyl alcohol) (PVOH) synthesis, BF₃·2H₂O produces the highest mm triad sequence fraction (a measure of isotacticity/stereoregularity) compared to three other BF₃ complexes tested under identical conditions. The stereoregularity order was quantitatively established as BF₃·2H₂O > BF₃·2CH₃OH > BF₃·OEt₂ > BF₃·2CH₃COOH [1]. This direct head-to-head comparison demonstrates that BF₃·2H₂O uniquely maximizes isospecific propagation among this class of BF₃-based initiators.

Cationic polymerization Poly(vinyl alcohol) Stereoregularity

Exceptional Catalytic Efficiency in Pechmann Condensation: 98-99% Yield of 4-Methylcoumarins

BF₃·2H₂O catalyzes the Pechmann condensation of substituted phenols with methyl acetoacetate to yield 4-methylcoumarin derivatives in 98-99% isolated yield [1]. This near-quantitative efficiency stands in stark contrast to alternative solid acid catalysts such as Amberlyst-15, which produces 7-hydroxy-4-methylcoumarin in only 40-50% yield [2], and Amberlyst IR-120 or Nafion 417, which deliver moderate yields in the same range [1].

Organic synthesis Coumarin derivatives Heterocyclic chemistry

Physical State and Handling Advantages Over BF₃·OEt₂: Liquid Form and Lower Volatility

BF₃·2H₂O is a liquid at room temperature with a melting point of 6 °C and a boiling point of 58-60 °C at reduced pressure (1.5 mmHg), while BF₃·OEt₂ is a volatile, highly moisture-sensitive liquid (boiling point ~126 °C, but fuming in moist air) requiring stringent anhydrous handling and storage [1]. The dihydrate's higher density (1.636 g/mL at 25 °C) facilitates volumetric dispensing compared to BF₃·OEt₂ (~1.15 g/mL) [2]. Additionally, BF₃·2H₂O is supplied as a stable, storable reagent, whereas BF₃·OEt₂ is prone to ether peroxide formation upon prolonged storage [2].

Reagent handling Process safety Laboratory operations

Regioselective Fries Rearrangement Catalyst for Hydroxyphenyl Ketone Synthesis

BF₃·2H₂O catalyzes the regioselective Fries rearrangement of phenolic esters to yield hydroxyphenyl alkyl/aryl ketones . While direct yield comparison data against other BF₃ complexes in identical Fries rearrangement systems is not available in the primary literature, BF₃·2H₂O is explicitly identified for this transformation in authoritative vendor technical documentation, indicating its established utility where regiocontrol is critical .

Fries rearrangement Phenolic esters Regioselective catalysis

High-Value Procurement Scenarios for Boron Trifluoride Dihydrate Based on Quantitative Differentiation


Synthesis of Isotactic Poly(vinyl alcohol) (PVOH) with Maximized Stereoregularity

Procure BF₃·2H₂O as the cationic polymerization initiator for tert-butyl vinyl ether (tBVE) when targeting highly isotactic PVOH. As demonstrated by Ohgi and Sato (Macromolecules, 1999), BF₃·2H₂O yields the highest mm triad sequence fraction among four tested BF₃ complexes (BF₃·2H₂O > BF₃·2CH₃OH > BF₃·OEt₂ > BF₃·2CH₃COOH), enabling superior polymer crystallinity and mechanical properties [1]. This scenario is critical for applications requiring high-performance PVOH fibers, films, or biomedical materials where isotacticity dictates functional performance.

High-Yield Pechmann Condensation for 4-Methylcoumarin Derivatives

Use BF₃·2H₂O as the activator in Pechmann condensations of substituted phenols with methyl acetoacetate to achieve 98-99% yields of 4-methylcoumarins [2]. This near-quantitative efficiency substantially outperforms solid acid catalysts (Amberlyst-15: 40-50% yield) and is ideal for pharmaceutical intermediate synthesis, fragrance production, or agrochemical manufacturing where high conversion minimizes downstream purification costs and maximizes raw material utilization [2].

Regioselective Fries Rearrangement for Hydroxyphenyl Ketone Synthesis

Select BF₃·2H₂O as the Lewis acid catalyst for regioselective Fries rearrangement of phenolic esters to produce hydroxyphenyl alkyl/aryl ketones . While direct comparative yield data across BF₃ complexes is limited, BF₃·2H₂O is explicitly validated for this transformation in authoritative technical documentation . This application is relevant for fine chemical synthesis where regiocontrol determines product purity and downstream utility.

Laboratory-Scale BF₃-Mediated Transformations Requiring Stable, Easily Handled Reagent

Procure BF₃·2H₂O as the preferred BF₃ source for routine laboratory use where handling simplicity and storage stability are prioritized. The dihydrate is a liquid at room temperature (mp 6 °C) with density 1.636 g/mL, enabling straightforward volumetric dispensing . Unlike BF₃·OEt₂, which is volatile, fuming, and prone to peroxide formation, BF₃·2H₂O offers reduced operational hazards and longer shelf life [3]. This scenario applies to academic and industrial R&D settings where reagent reliability and ease of use drive workflow efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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